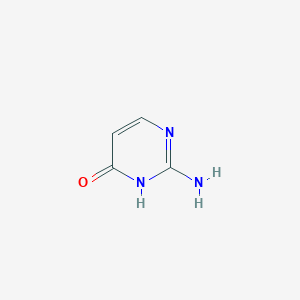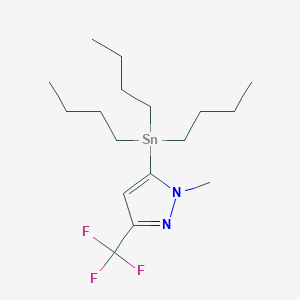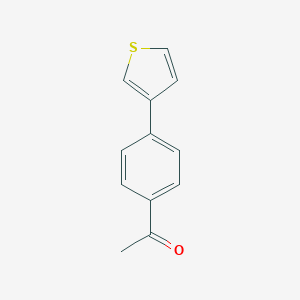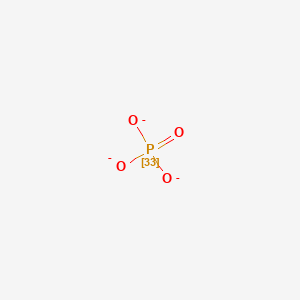
tert-Butyl (3-methylthiophen-2-yl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl (3-methylthiophen-2-yl)carbamate involves several steps, including protection and deprotection strategies, functional group transformations, and coupling reactions. One approach involves the reaction of 3-methylthiophene with isocyanates or chloroformates in the presence of a base to introduce the carbamate functionality. The tert-butyl group is typically introduced through the use of tert-butyl chloroformate or similar reagents, providing the compound its characteristic tert-butyl protection group. This synthesis pathway highlights the chemical's versatility and its adaptability in various synthetic applications (Das et al., 2016).
Molecular Structure Analysis
The molecular structure of tert-butyl (3-methylthiophen-2-yl)carbamate is characterized by its carbamate group and the presence of a 3-methylthiophene ring. The tert-butyl group provides steric bulk, influencing the molecule's reactivity and physical properties. X-ray diffraction studies reveal the compound's crystalline structure, showcasing the intermolecular interactions that stabilize its solid-state form. These interactions include hydrogen bonding and π-π stacking, which are crucial for understanding the compound's behavior in various solvents and reactions (Das et al., 2016).
Chemical Reactions and Properties
tert-Butyl (3-methylthiophen-2-yl)carbamate participates in various chemical reactions, leveraging its carbamate functionality for nucleophilic attacks and as a precursor for further synthetic modifications. It undergoes transformations such as hydrolysis, aminolysis, and alcoholysis, leading to the formation of corresponding amines, alcohols, and other derivatives. These reactions are pivotal for synthesizing pharmaceuticals and agrochemicals, demonstrating the compound's broad applicability in organic synthesis (Sakaitani & Ohfune, 1990).
Scientific Research Applications
Environmental Impact and Remediation
Research on compounds structurally related to tert-Butyl (3-methylthiophen-2-yl)carbamate, such as Methyl Tert-butyl Ether (MTBE), reveals significant interest in understanding their environmental impact and methods for remediation. MTBE, for instance, has been extensively studied for its presence in groundwater and soil due to its use as a gasoline additive. Studies have explored MTBE's biodegradation under aerobic and anaerobic conditions, indicating potential pathways for mitigating environmental contamination (Fiorenza & Rifai, 2003; Stocking et al., 2004). These findings suggest avenues for research into similar compounds, focusing on environmental safety and degradation mechanisms.
Mechanism of Action
Carbamates are known to have various mechanisms of action depending on their specific structure and the context in which they are used. For instance, some carbamates are used as therapeutic agents and can play a role in drug-target interaction or improve the biological activity of parent molecules .
Safety and Hazards
The safety information for “tert-Butyl (3-methylthiophen-2-yl)carbamate” includes several hazard statements: H315, H319, H335 . These correspond to potential skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
properties
IUPAC Name |
tert-butyl N-(3-methylthiophen-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-7-5-6-14-8(7)11-9(12)13-10(2,3)4/h5-6H,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYPJRPYUJYATK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

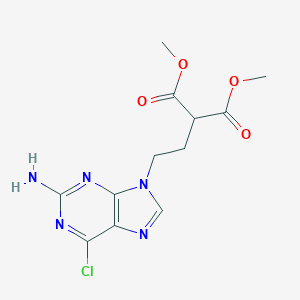


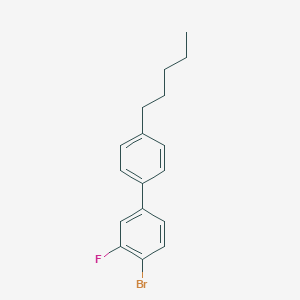
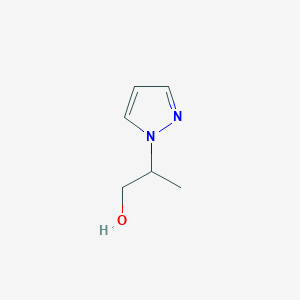
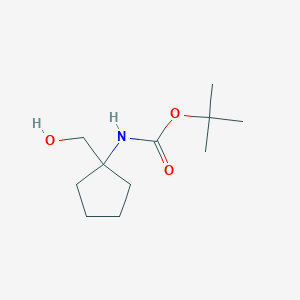

![(2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid](/img/structure/B63528.png)
![(1S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbaldehyde](/img/structure/B63529.png)

